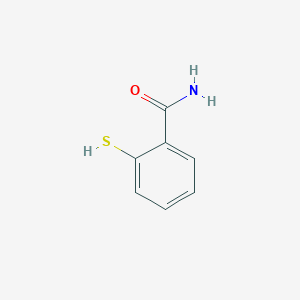

2-Sulfanylbenzamide

Description

The exact mass of the compound 2-Sulfanylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Sulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDMSOMIFFTEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325633 | |

| Record name | 2-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-20-1 | |

| Record name | NSC514219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Biology and Therapeutic Potential of 2-Sulfanylbenzamide: A Comprehensive Technical Guide

Introduction to 2-Sulfanylbenzamide

2-Sulfanylbenzamide (CAS: 5697-20-1), frequently referred to in literature as 2-mercaptobenzamide, is a highly versatile aromatic organosulfur compound that serves as a foundational scaffold in modern medicinal chemistry. Characterized by a benzamide backbone with an ortho-positioned thiol (-SH) group, its unique structural topology imparts exceptional nucleophilicity and transition-metal-coordinating capabilities. In recent years, derivatives of this compound have emerged as a highly promising class of antiviral agents, specifically functioning as zinc finger inhibitors (ZFIs) targeting the highly conserved nucleocapsid protein 7 (NCp7) of HIV-1 [1].

Chemical Properties and Structural Dynamics

The chemical reactivity of 2-sulfanylbenzamide is fundamentally dictated by the spatial proximity of the electron-rich thiol group to the carboxamide moiety. This ortho-relationship facilitates both intramolecular cyclization reactions and bidentate metal chelation. The free thiol is highly reactive; thus, in drug development, it is often derivatized into a thioester to improve pharmacokinetic stability.

Quantitative Physicochemical Profile

To facilitate formulation and derivatization strategies, the core physicochemical properties of the base compound are summarized below.

| Property | Value | Clinical / Chemical Significance |

| Molecular Formula | C₇H₇NOS | Low molecular weight allows for high ligand efficiency. |

| Molecular Weight | 153.20 g/mol | Favorable for crossing biological membranes (Lipinski's Rule of 5). |

| LogP (Predicted) | 1.2 - 1.5 | Optimal lipophilicity for cellular permeability without excessive hydrophobic trapping. |

| Hydrogen Bond Donors | 2 (-NH₂, -SH) | Facilitates target binding via hydrogen bonding networks. |

| Hydrogen Bond Acceptors | 2 (C=O, -S-) | Enables interaction with target protein backbone amides. |

| Topological Polar Surface Area | 44.1 Ų | Excellent profile for systemic distribution and oral bioavailability. |

Mechanism of Action: Zinc Finger Disruption in HIV-1

The HIV-1 NCp7 protein contains two highly conserved CCHC (Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys) zinc finger domains essential for viral RNA packaging. Because these domains are structurally intolerant to mutation, they present a high genetic barrier to viral resistance, making them an ideal therapeutic target [2].

S-acyl-2-mercaptobenzamide thioesters (SAMTs) function as prodrug-like acyl transfer agents. The causality of their mechanism relies on a highly specific sequence of chemical events:

-

Target Recognition: The SAMT compound localizes to the hydrophobic pocket of the NCp7 zinc finger.

-

Primary Acylation: A highly nucleophilic, zinc-bound cysteine thiolate of NCp7 attacks the thioester carbonyl of the SAMT.

-

Secondary Acyl Transfer: This triggers an irreversible S-to-N intramolecular acyl transfer within the viral protein.

-

Zinc Ejection: The covalent modification abolishes the zinc-binding affinity of the cysteine residues, leading to the rapid ejection of the structural Zn²⁺ ion and the subsequent denaturation of the NCp7 protein, rendering the virion non-infectious [3].

Fig 1: Acyl transfer mechanism of SAMTs leading to NCp7 zinc ejection and viral inhibition.

Synthesis and Derivatization Workflows

2-Sulfanylbenzamides are frequently utilized as starting materials for the synthesis of complex heterocycles, such as benzo[d]isothiazol-3(2H)-ones, via intramolecular oxidative dehydrogenative cyclization [4]. However, for antiviral applications, the free thiol must be protected.

Experimental Causality: The free thiol of 2-mercaptobenzamide is highly reactive and prone to premature oxidation or off-target disulfide formation in serum. Converting it to an S-acyl thioester (SAMT) acts as a targeted prodrug strategy. The thioester bond is stable in plasma but highly susceptible to nucleophilic attack by the specific zinc-bound thiolates of the NCp7 target.

Protocol 1: Self-Validating Synthesis of S-Acyl-2-Mercaptobenzamide Thioesters

This protocol incorporates orthogonal validation steps to ensure structural integrity before biological testing.

-

Acylation Reaction: Dissolve 2-sulfanylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (TEA, 1.2 eq) as a base to deprotonate the thiol. Dropwise, add the desired acyl chloride (1.1 eq) at 0°C to prevent exothermic degradation.

-

Reaction Monitoring (Validation Check 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) system. The reaction is complete only when the starting material spot is entirely consumed, preventing unreacted free thiols from skewing subsequent biological assays.

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification and Structural Confirmation (Validation Check 2): Purify the crude product via flash column chromatography. Validate the thioester formation using Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A negative Ellman's test confirms the complete absence of free thiols. Final confirmation must be achieved via ¹H-NMR and LC-MS to verify the molecular weight and purity (>95%).

Preclinical Evaluation: Assay Methodologies

To validate the antiviral efficacy of SAMT derivatives, a robust, self-validating biological assay is required.

Experimental Causality: We utilize TZM-bl cell lines for efficacy screening. TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, making them highly susceptible to HIV-1 infection. Crucially, they contain an integrated copy of the luciferase gene under the control of the HIV-1 long terminal repeat (LTR). This ensures that luciferase expression is strictly dependent on the viral Tat protein, providing a highly sensitive, directly proportional readout of viral replication [5].

Protocol 2: Cell-Based Anti-HIV-1 Screening using TZM-bl Reporter Lines

-

Cell Seeding: Plate TZM-bl cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the SAMT compound (e.g., 0.1 μM to 100 μM). Add the compound to the wells 1 hour prior to infection.

-

Viral Infection: Infect the cells with HIV-1 (NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.01.

-

Internal Controls (Validation Check 1): Include Zidovudine (AZT) as a positive control for viral inhibition. Include mock-infected cells as a background luminescence control, and vehicle-treated (DMSO) infected cells as a maximum infection control.

-

Incubation and Lysis: Incubate for 48 hours. Lyse the cells using a proprietary reporter lysis buffer.

-

Quantification and Counter-Screening (Validation Check 2): Add luciferin substrate and measure luminescence using a microplate reader to determine the EC₅₀. In parallel, run an MTS cytotoxicity assay on uninfected, compound-treated cells to determine the CC₅₀. The compound is only considered a valid hit if the Selectivity Index (CC₅₀/EC₅₀) is > 10, proving the reduction in viral signal is due to targeted inhibition, not host cell toxicity.

Fig 2: High-throughput TZM-bl cell-based assay workflow for quantifying anti-HIV-1 efficacy.

Representative Antiviral Assay Metrics

When evaluating 2-sulfanylbenzamide thioesters (e.g., SAMT-247 or MDH-1-38), researchers look for specific quantitative benchmarks to justify advancing a compound through preclinical development.

| Compound Class | Target | EC₅₀ (Viral Inhibition) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) |

| Standard SAMT | HIV-1 NCp7 | 0.7 - 2.5 μM | > 100 μM | > 40 |

| Prodrug (e.g., NS1040) | HIV-1 NCp7 | 1.2 - 3.0 μM | > 150 μM | > 50 |

| AZT (Control) | Reverse Transcriptase | ~0.01 μM | > 50 μM | > 5000 |

Note: While SAMTs have a lower absolute potency than nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, their virucidal mechanism against a mutation-resistant target makes them invaluable for combination therapies.

References

-

Title: 2-Sulfanylbenzamide | CID 350657 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Specificity of Acyl Transfer from 2-Mercaptobenzamide Thioesters to the HIV-1 Nucleocapsid Protein Source: Journal of the American Chemical Society (ACS) URL: [Link]

-

Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: MDPI - Molecules URL: [Link]

-

Title: Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus Source: PubMed Central (PMC) - NIH URL: [Link]

Thermodynamic Stability and Structural Dynamics of 2-Mercaptobenzamide Derivatives

Executive Summary

2-Mercaptobenzamide (2-MBA) derivatives occupy a unique chemical space in drug development, serving as zinc-ejecting agents (e.g., HIV-1 NCp7 inhibitors), covalent modifiers, and precursors to benzisothiazolinones. Their therapeutic potential, however, is governed by a complex thermodynamic landscape. Unlike simple aliphatic thiols, 2-MBA derivatives are subject to ortho-assisted oxidative cyclization and S-to-N acyl migration , rendering them chemically dynamic.

This guide provides a rigorous analysis of the thermodynamic stability of 2-MBA derivatives. It details the mechanistic competition between disulfide formation and cyclization, provides validated protocols for stability assessment, and outlines structural modifications to tune half-life (

Structural Dynamics & Thermodynamic Drivers

The stability of 2-mercaptobenzamide is dictated by the interaction between the nucleophilic thiol (-SH) and the electrophilic/nucleophilic amide (-CONH

Intramolecular Hydrogen Bonding

In non-polar solvents and the solid state, 2-MBA adopts a conformation stabilized by an intramolecular hydrogen bond.

-

Interaction: The thiol proton acts as a donor to the amide carbonyl oxygen (

). -

Thermodynamic Effect: This interaction lowers the ground state energy by approximately 3–5 kcal/mol compared to the trans conformer.

-

pKa Modulation: The intramolecular H-bond weakens the S-H bond, slightly increasing the acidity of the thiol compared to thiophenol. The pKa of the thiol group in 2-MBA is experimentally observed in the range of 6.5 – 7.5 .

-

Implication: At physiological pH (7.4), a significant fraction exists as the thiolate anion (

), which is the reactive species for oxidation and metal coordination.

-

Thiol-Thione Tautomerism

Unlike 2-mercaptobenzothiazole or 2-mercaptobenzimidazole, which exist predominantly in the thione (NH=C=S) form, 2-mercaptobenzamide retains the thiol character due to the stability of the benzene ring and the lack of a resonance-stabilized N-C=S heterocyclic system in the open form. However, upon oxidation, the system seeks to close the ring to form the thermodynamically stable 1,2-benzisothiazol-3(2H)-one (BIT) scaffold.

Chemical Reactivity & Degradation Pathways

The "instability" of 2-MBA derivatives is often a misnomer for their high reactivity toward oxidative cyclization. Two primary pathways compete for the degradation of the parent thiol.

Pathway A: Oxidative Cyclization (Dominant)

In the presence of oxygen or reactive oxygen species (ROS), 2-MBA undergoes oxidative dehydrogenation to form 1,2-benzisothiazol-3(2H)-one (BIT) .

-

Mechanism:

-

One-electron oxidation of the thiolate generates a thiyl radical (

). -

Intramolecular attack of the amide nitrogen onto the sulfur radical (or coupling of N-radical and S-radical).

-

Loss of two protons and two electrons to form the S–N bond.

-

-

Thermodynamics: The formation of the isothiazolone ring is thermodynamically favored over the open dithiodibenzamide (disulfide) form due to the formation of a pseudo-aromatic heterocyclic system.

Pathway B: Disulfide Formation (Secondary)

If the amide nitrogen is blocked (e.g.,

-

Reversibility: Unlike the BIT cyclization, disulfide formation is readily reversible under reducing conditions (e.g., glutathione, DTT).

Pathway C: S-to-N Acyl Migration

For S-acyl-2-mercaptobenzamide derivatives (thioesters), a specific rearrangement occurs. The free amine of the amide attacks the thioester carbonyl, leading to an

Visualization of Stability Pathways

Caption: Figure 1. Thermodynamic degradation pathways of 2-mercaptobenzamide. The oxidative cyclization to benzisothiazolone (BIT) is the irreversible thermodynamic sink in oxidative environments.

Experimental Assessment of Stability

To accurately determine the stability profile, researchers must distinguish between reversible disulfide formation and irreversible cyclization.

Protocol 3.1: Differentiating Oxidation Products via HPLC

Standard Ellman’s reagent tests are insufficient as they only measure free thiol loss, not the identity of the product.

Materials:

-

Agilent 1260 Infinity II HPLC (or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Methodology:

-

Preparation: Dissolve derivative (50 µM) in Phosphate Buffered Saline (PBS, pH 7.4) containing 1% DMSO.

-

Incubation: Incubate at 37°C. Aliquot samples at

hours. -

Quenching: Quench aliquots with 10% Acetic Acid to protonate the thiolate and stop oxidation.

-

Analysis: Inject 10 µL. Gradient: 5% B to 95% B over 15 mins.

-

Detection: Monitor at 254 nm (aromatic) and 320 nm (specific for BIT scaffold).

-

2-MBA Retention: ~4.5 min.

-

BIT Retention: ~6.2 min (more hydrophobic).

-

Disulfide Retention: ~8.5 min (highly hydrophobic).

-

Protocol 3.2: pKa Determination via Spectrophotometric Titration

Because the thiolate has a distinct UV absorption compared to the thiol, UV-Vis titration is superior to potentiometric methods for low solubility compounds.

-

Prepare 50 µM compound in buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

-

Record UV spectra (220–400 nm).

-

Observe the bathochromic shift (red shift) of the

(typically from ~305 nm to ~340 nm) upon deprotonation. -

Plot Absorbance at

vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.[1]

Strategic Derivatization for Drug Design

To modulate the thermodynamic stability for drug candidates, specific structural modifications can be employed.

| Modification Strategy | Structural Change | Thermodynamic Consequence | Application |

| N-Alkylation | Replace -NH | Prevents Cyclization. Sterically hinders and chemically blocks N-attack on S. Forces degradation to disulfide only. | Covalent inhibitors requiring long half-life. |

| S-Acylation | Replace -SH with -S-COR | Prodrug Strategy. Masks the reactive thiol. Subject to hydrolysis or S-to-N migration. | HIV NCp7 inhibitors (Zinc ejectors). |

| Electron Withdrawal | Add 5-Cl or 5-NO | Lowers pKa. Stabilizes thiolate but makes it less nucleophilic. Increases rate of oxidation. | Tuning reactivity for specific cysteine targeting. |

| Bioisostere | Replace -CONH | Alters Geometry. Sulfonamide geometry disrupts the optimal angle for cyclization. | Increasing stability against oxidative degradation. |

Case Study: Zinc Ejection in HIV

In HIV research, 2-mercaptobenzamide derivatives act by attacking the Zinc-thiolate coordination complex of the Nucleocapsid protein (NCp7).

-

Mechanism: The 2-MBA thiolate displaces the protein cysteine ligand.

-

Stability Requirement: The drug must be stable enough to reach the target (resist rapid oxidation to BIT in plasma) but reactive enough to strip Zinc.

-

Solution: Use of disulfide prodrugs or thioesters (S-acyl-2-mercaptobenzamides) that generate the active species in situ via enzymatic cleavage or reductive activation inside the cell.

References

-

Thiol-Thione Tautomerism & DFT Studies

-

Oxidative Cycliz

-

S-N Acyl Migration & HIV Applic

-

Intramolecular Hydrogen Bonding

-

Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and 2-Mercaptobenzamide. (2021). ACS Publications.

-

-

pKa and Thiol Reactivity

Sources

- 1. 7.3 The Acidity Constant – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. ochemtutor.com [ochemtutor.com]

- 3. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. ijirss.com [ijirss.com]

- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

The Acidity of 2-Sulfanylbenzamide: pKa Determinants and Implications for Biomimetic Acyl-Transfer Therapeutics

Executive Summary

In the design of targeted covalent inhibitors and biomimetic acyltransferases, the physicochemical properties of the leaving group dictate both the thermodynamics and the kinetics of the reaction. 2-Sulfanylbenzamide (also known as 2-mercaptobenzamide or thiosalicylamide) is a highly privileged scaffold in medicinal chemistry. Unlike standard aliphatic thiols, the thiol group in 2-sulfanylbenzamide exhibits an unusually high acidity. As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality behind its low pKa, summarize its quantitative properties, and detail the self-validating experimental protocols required to harness this scaffold in modern drug development.

Mechanistic Basis of 2-Sulfanylbenzamide Acidity

The fundamental reactivity of 2-sulfanylbenzamide stems from the profound stabilization of its conjugate base (the thiolate anion). While typical aliphatic thiols possess a pKa of >10, the 1[1]. This dramatic shift is governed by three primary structural determinants:

-

Aromatic Resonance: The negative charge of the thiolate is delocalized into the

-system of the benzene ring, significantly lowering the energy of the conjugate base compared to localized aliphatic thiolates. -

Ortho-Amide Electron Withdrawal: The carboxamide group at the ortho position exerts a strong inductive and resonance electron-withdrawing effect (-I, -M), further pulling electron density away from the sulfur atom.

-

Intramolecular Hydrogen Bonding: The amide protons can engage in intramolecular hydrogen bonding with the thiolate sulfur. This locks the molecule into a planar conformation and provides electrostatic stabilization to the anionic state.

Because the pKa (~5.95) is well below physiological pH (7.4), the Henderson-Hasselbalch equation dictates that >96% of 2-sulfanylbenzamide exists in the deprotonated thiolate form in vivo . This makes it an exceptional leaving group for acyl-transfer reactions.

Logical determinants lowering the pKa of 2-Sulfanylbenzamide via thiolate stabilization.

Quantitative Data: Thiol pKa Comparisons

To contextualize the acidity of 2-sulfanylbenzamide, it is essential to compare it against other standard thiols. The table below summarizes the pKa values across different structural classes, highlighting the impact of the ortho-amide substitution.

| Compound Class | Specific Molecule | Structural Feature | pKa Value | Reference |

| Aliphatic Thiol | Ethanethiol | No resonance | ~10.6 | Standard |

| Amino Acid | Cysteine | Zwitterionic effects | ~8.3 | Standard |

| Simple Aromatic | Thiophenol | Aromatic resonance | ~6.6 | Standard |

| Ortho-Amide | 2-Sulfanylbenzamide | Resonance + H-bond | 5.95 ± 0.43 | [1] |

| Ortho-Anilide | Thiosalicylanilide | Enhanced sterics/electronics | 5.7 | [2] |

Therapeutic Implications: Biomimetic Acyl-Transfer

The low pKa of 2-sulfanylbenzamide is not merely a physicochemical curiosity; it is the functional engine behind a class of drugs known as S-acyl-2-mercaptobenzamide thioesters (SAMTs) .

Because the 2-mercaptobenzamide thiolate is highly stable, SAMTs act as potent acyl donors at pH 7.4. When a SAMT encounters a reactive nucleophile, it rapidly transfers its acyl group and expels the 2-mercaptobenzamide leaving group.

-

HIV-1 NCp7 Inhibition: SAMTs are utilized to target the nucleocapsid protein 7 (NCp7) of HIV-1. The SAMT transfers an acyl group to the highly conserved zinc-coordinating cysteine residues of NCp7.3[3]. The thermodynamic feasibility of this metabolism relies entirely on the low pKa of the leaving group[4].

-

Targeted Androgen Receptor (AR) Acylation: By conjugating thiosalicylamides to AR-binding ligands (e.g., tolfenamic acid to create compound YZ03), researchers can direct the acyl-transfer activity to specific cellular targets.5[5].

Mechanism of S-acyl-2-mercaptobenzamide thioesters (SAMTs) in targeted protein acylation.

Experimental Methodologies

To rigorously evaluate the pKa and reactivity of 2-sulfanylbenzamide derivatives, standard protocols often fail due to the lipophilicity and oxidative susceptibility of aromatic thiols. The following methodologies are engineered for high-fidelity, self-validating data acquisition.

Protocol 1: Spectrophotometric Determination of pKa

Causality: Potentiometric titration frequently fails for aromatic thiols due to precipitation at the isoelectric point. We utilize UV-Vis spectroscopy because the deprotonated thiolate anion exhibits a strong bathochromic shift (red shift) and hyperchromicity due to enhanced n→

Step-by-Step Workflow:

-

Stock Preparation: Prepare a 10 mM stock of 2-sulfanylbenzamide in anhydrous DMSO.

-

Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 9.0. Critical Step: Degas the buffers with

and add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to prevent oxidative dimerization. -

Sample Spiking: Spike the stock into the buffers to a final concentration of 50 µM (maintaining DMSO < 1% to avoid dielectric constant shifts).

-

Spectral Acquisition: Scan the absorbance from 250 nm to 400 nm using a thermostatted cuvette at 25°C.

-

Self-Validation (Isosbestic Point): Overlay the spectra. The protocol self-validates if all spectra intersect at a single, sharp isosbestic point. If the point drifts, it indicates a secondary reaction (e.g., disulfide formation), and the data must be discarded.

-

Data Analysis: Plot the absorbance at the

of the thiolate against pH and fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Self-validating spectrophotometric workflow for determining the pKa of aromatic thiols.

Protocol 2: In Vitro Acyl-Transfer Kinetics Assay

Causality: To measure the acyl-donor capability of a SAMT, we must track the expulsion of the 2-mercaptobenzamide leaving group. We utilize HEPES buffer instead of phosphate buffer, as phosphate can act as a competitive nucleophile and artificially inflate the reaction kinetics.

Step-by-Step Workflow:

-

Reaction Setup: Prepare a 100 µM solution of the synthesized SAMT in 50 mM HEPES buffer (pH 7.4, 25°C).

-

Nucleophile Addition: Initiate the reaction by adding a 10-fold molar excess (1 mM) of a model nucleophile, such as N-acetylcysteine.

-

Kinetic Monitoring: Monitor the reaction in real-time via UV-Vis at the specific

of the free 2-mercaptobenzamide thiolate anion. -

Self-Validation (Aliphatic Control): Run a parallel control reaction using an S-acyl-ethanethiol derivative. Because ethanethiol has a pKa of ~10.6, it is a poor leaving group at pH 7.4. The stark kinetic differential (orders of magnitude) between the SAMT and the aliphatic control validates that the accelerated acyl-transfer rate is exclusively driven by the low pKa of the 2-sulfanylbenzamide leaving group.

References

- LookChem Database.2-Sulfanylbenzamide | 5697-20-1.

- SSRN.Thiosalicylanilide complexes of nickel(II), palladium(II) and platinum(II).

- ResearchGate.CHEMICAL AND PHYSICAL PROPERTIES OF 2-MERCAPTOBENZAMIDE THIOESTERS.

- NIH PMC.Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase.

- NIH PMC.Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus.

Sources

- 1. lookchem.com [lookchem.com]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Biomimetic Acyltransfer and Targeted Covalent Modification: The Biological Activity and Toxicity Profile of Thiosalicylamide

As a Senior Application Scientist, I approach the pharmacological evaluation of thiosalicylamide (2-hydroxythiobenzamide) not merely as a structural curiosity, but as a highly programmable biomimetic engine. Traditional covalent inhibitors rely on highly reactive electrophiles that are susceptible to rapid degradation or non-specific toxicity. Thiosalicylamide disrupts this paradigm by functioning as a nucleophilic acyl-transfer catalyst. By harvesting endogenous metabolites to drive targeted protein modification, it represents a frontier in precision pharmacology.

This technical guide synthesizes the biological activity, toxicity profile, and experimental validation frameworks for thiosalicylamide and its derivatives.

Mechanistic Paradigm: Thiosalicylamide as a Biomimetic Acyltransferase

The core biological utility of thiosalicylamide lies in its unique thioamide group. Gas-phase electron diffraction and quantum chemical calculations reveal that the molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl and thiocarbonyl groups, which precisely tunes the nucleophilicity of the sulfur atom[1].

Instead of requiring exogenous reactive reagents, thiosalicylamide acts as a biomimetic acyltransferase. It intercepts endogenous cellular metabolites—specifically acetyl-CoA—and forms a transient, highly reactive thioester intermediate[2]. When conjugated to a target-specific ligand, this activated intermediate is brought into close proximity with a target protein, driving the covalent acetylation of specific lysine or cysteine residues[2]. This proximity-driven mechanism effectively turns a reversible binder into a catalytic covalent inhibitor.

Biomimetic acyltransfer mechanism of thiosalicylamide utilizing endogenous acetyl-CoA.

Pharmacological Applications and Biological Activity

The programmability of thiosalicylamide allows it to be redirected toward various high-value therapeutic targets by simply swapping the conjugated directing ligand.

Oncology: Androgen Receptor (AR) Antagonism

In advanced prostate cancer, the Androgen Receptor (AR) is a primary therapeutic target. Researchers have successfully conjugated thiosalicylamide with tolfenamic acid (a BF-3 site binder) to create the molecule YZ03 [2]. YZ03 selectively acetylates Lys720 on the AR, a critical residue for the binding of the FXXLF coactivator peptide[2]. By covalently modifying this interfacial residue, YZ03 severely inhibits AR-coactivator association, demonstrating how biomimetic acyltransferases can enhance protein-protein interaction inhibitors[2].

Inflammation: COX-1 Inhibition

Thiosalicylamide derivatives (such as WB1 and WB3) have been engineered to target cyclooxygenase-1 (COX-1)[3]. Unlike aspirin, which is a pre-acetylated non-catalytic covalent inhibitor that depletes over time, thiosalicylamide catalysts regenerate in situ. WB1 acquires acetate at a rate of

Antiviral Activity

Early applications of thiosalicylamide derivatives (e.g., MT-1 and SAMT-247) demonstrated their ability to catalyze the acetylation and inactivation of the HIV Gag polyprotein. By transferring acetate to Cys39 and adjacent lysines of the NCp7 domain, these compounds effectively disrupt viral assembly[2].

Quantitative Data Summary

| Compound / Conjugate | Primary Target | Biological Activity / Mechanism | Efficacy / Kinetic Metric |

| YZ03 | Androgen Receptor (AR) | Acetylates Lys720; blocks FXXLF coactivator peptide binding | Significant endogenous AR acetylation at 20 μM |

| MT-1 / SAMT-247 | HIV NCp7 (Gag) | Acetylates Cys39; inactivates Gag polyprotein | Potent viral inhibition |

| WB1 | Cyclooxygenase-1 (COX-1) | Catalytic covalent acylation | Acetate acquisition rate: |

| Thiosalicylamide-Polysiloxane | Lead(II) Ions | Ionophore for potentiometric sensing | Detection limit: |

Toxicity Profile and Cellular Viability

A critical hurdle for any covalent modifier is off-target toxicity. Fortunately, the basal cytotoxicity of unconjugated thiosalicylamide and related ring-substituted salicylanilides is remarkably low against human cells in culture[4].

Causality of the Toxicity Profile:

-

Targeted vs. Global Reactivity: Because thiosalicylamide requires proximity to transfer its acyl group efficiently, the unconjugated pharmacophore does not trigger massive, non-specific global protein acetylation. The toxicity is inherently restricted by the binding affinity and spatial geometry of the conjugated targeting ligand.

-

Metabolic Dependency: The toxicity profile is heavily influenced by the intracellular concentration of acetyl-CoA. In highly metabolic cancer cells (which exhibit the Warburg effect and elevated acetyl-CoA pools), the catalyst turns over more rapidly, selectively enhancing efficacy (and localized toxicity) in malignant tissues while sparing healthy cells[2].

-

Reversibility by Endogenous Deacetylases: Non-native acetylation induced by these compounds is actively monitored by cellular machinery. Endogenous histone deacetylases (HDACs) can hydrolyze these modifications, serving as a natural buffer against runaway off-target toxicity[3].

Methodology: Self-Validating Protocol for Targeted Acetylation

To rigorously evaluate the biological activity of a thiosalicylamide conjugate (e.g., YZ03 targeting AR), one must employ a self-validating experimental system . This protocol is designed so that every step contains internal controls to definitively prove that acetylation is proximity-driven and target-specific, rather than an artifact of global cellular stress.

Step-by-Step Workflow: In Vitro Acetylation Assay

-

Controlled Cellular Treatment:

-

Action: Culture CWR22Rv1 prostate cancer cells. Treat Group A with 20 μM YZ03 (the conjugate). Treat Group B with 20 μM of unlinked fragments (tolfenamic amide + thiosalicylamide).

-

Causality: Group B serves as a mechanistic negative control. If Group B fails to acetylate the AR, it proves that the covalent modification strictly requires the proximity provided by the intact conjugate[2].

-

-

Lysis and Immunoprecipitation (IP):

-

Action: Lyse cells using a mild RIPA buffer supplemented with HDAC inhibitors (to prevent signal loss). Perform IP using an anti-AR antibody alongside an Isotype IgG control.

-

Causality: The Isotype IgG eliminates false positives arising from non-specific binding of acetylated proteins to the agarose/magnetic beads.

-

-

Western Blotting and Densitometry:

-

Action: Run the eluate on an SDS-PAGE gel. Probe with anti-acetyllysine (AcK) to detect modification, and anti-AR to confirm equal pull-down efficiency.

-

Causality: Normalizing the AcK signal against the total AR signal ensures that perceived increases in acetylation are not simply due to variations in protein expression or IP yield.

-

-

Orthogonal Validation via LC-MS/MS:

-

Action: Excise the AR band, perform trypsin digestion, and analyze via LC-MS/MS to map the exact acetylation site (e.g., Lys720).

-

Causality: Western blotting only confirms that the protein is acetylated. LC-MS/MS validates the structural mechanism, proving the thiosalicylamide warhead reached the specific allosteric interface it was designed to target[2].

-

Self-validating experimental workflow for quantifying targeted protein acetylation.

References

-

Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates Source: National Institutes of Health (NIH) URL:4

-

Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase Source: National Institutes of Health (NIH) URL:2

-

Catalytic covalent inhibition of cyclooxygenase-1 by a biomimetic acyltransferase Source: National Institutes of Health (NIH) URL:3

-

Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide Source: ResearchGate URL:1

-

A new potentiometric thiosalicylamide-functionalized polysiloxane carbon paste electrode for lead(II) determination Source: Journal of Electroanalytical Chemistry (via Sci-Hub) URL:5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antagonizing the Androgen Receptor with a Biomimetic Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic covalent inhibition of cyclooxygenase-1 by a biomimetic acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. A new potentiometric thiosalicylamide-functionalized polysiloxane carbon paste electrode for lead(II) determination / Journal of Electroanalytical Chemistry, 2012 [sci-hub.box]

The Dynamic Pharmacophore: Tautomeric Equilibrium in 2-Mercaptobenzamide Structures

This guide provides an in-depth technical analysis of the tautomeric and conformational dynamics of 2-mercaptobenzamide (2-MBA), a privileged scaffold in medicinal chemistry known for its utility in zinc-finger ejection, cysteine protease inhibition, and as a precursor to benzisothiazolinones.

Executive Summary

The pharmacological versatility of 2-mercaptobenzamide (2-MBA) stems from its ability to access multiple distinct structural states. Unlike simple amides, 2-MBA is not a static scaffold; it exists in a dynamic equilibrium governed by intramolecular hydrogen bonding (IMHB) , prototropic tautomerism , and ring-chain isomerism .

For drug developers, treating 2-MBA as a single fixed structure leads to erroneous docking scores and misinterpreted SAR data. This guide dissects the molecular manifold of 2-MBA, providing the structural intelligence required to exploit its reactivity for high-affinity target binding.

The Tautomeric & Conformational Manifold

The "identity" of 2-mercaptobenzamide in solution is a weighted average of three primary states. Understanding the energy barriers between these states is critical for predicting bioavailability and binding kinetics.

The Primary Equilibrium States

-

Open Amide (Conformer A - Solvated): In polar protic solvents (water/methanol), the intermolecular H-bonds with solvent disrupt internal stabilization. The thiol and amide groups rotate freely.

-

Closed Amide (Conformer B - IMHB Stabilized): In non-polar or lipophilic environments (e.g., protein binding pockets), the molecule locks into a planar conformation stabilized by a strong S-H···O=C intramolecular hydrogen bond. This "pseudo-ring" mimics the electronics of a heterocycle without the covalent constraint.

-

Cyclic Tautomer (Ring-Chain Form): Often overlooked, the thiol nucleophile can attack the amide carbonyl to form a transient 3-hydroxy-2,3-dihydro-1,2-benzisothiazole . While thermodynamically less stable than the open amide, this species is a critical transition state for covalent inhibition mechanisms.

The Oxidative "Trap" (Distinction from BIT)

Researchers often conflate 2-MBA with 1,2-benzisothiazol-3(2H)-one (BIT) .

-

2-MBA: C₇H₇NOS (Reduced form).

-

BIT: C₇H₅NOS (Oxidized form).

-

Relationship: They are a redox pair , not simple tautomers. However, under oxidative stress or high pH, 2-MBA spontaneously cyclizes and dehydrogenates to form BIT. Drug storage protocols must account for this conversion.

Visualization of the Equilibrium Landscape

Caption: The equilibrium landscape of 2-mercaptobenzamide. The green node represents the bioactive conformation often required for target engagement, while the red node represents the oxidative degradation product.

Thermodynamics & Environmental Determinants

Solvent Effects on Population

The equilibrium constant (

-

CDCl₃ (Non-polar): >95% exists as the Closed (IMHB) conformer. The S-H proton signal shifts downfield (δ 4.5–6.0 ppm) due to deshielding by the carbonyl oxygen.

-

DMSO-d₆ (Polar Aprotic): The solvent competes for H-bonding. The population shifts to ~60:40 (Open:Closed), depending on concentration.

-

D₂O (Polar Protic): The IMHB is largely disrupted. The thiol

drops (approx 7.0–7.5), leading to significant thiolate character at physiological pH.

The Zinc Ejection Mechanism

In metalloenzyme targets (e.g., HIV NCp7, ADH), the tautomeric preference is overridden by metal coordination.

-

Deprotonation: The thiol releases a proton (

lowers upon Zn approach). -

Chelation: The sulfur (thiolate) and the amide oxygen bind Zn²⁺ in a bidentate fashion.

-

Consequence: This geometry mimics the "Closed" conformer but with a metal bridge replacing the proton.

Analytical Methodologies

Distinguishing these forms requires specific spectroscopic protocols. Standard LC-MS is insufficient as it cannot separate rapid tautomers.

NMR Characterization Protocol

Objective: Quantify the strength of the Intramolecular Hydrogen Bond (IMHB).

-

Variable Temperature (VT) NMR:

-

Dissolve 2-MBA in CDCl₃.

-

Record ¹H NMR from 298 K to 223 K.

-

Analysis: If the S-H signal remains sharp and chemically shifted downfield with minimal temperature dependence (

ppb/K), it confirms a strong, locked IMHB. Broadening or upfield shifting indicates exchange with the open form.

-

-

Dilution Studies:

-

Prepare serial dilutions (100 mM to 1 mM) in CDCl₃.

-

Logic: If the chemical shift of the amide/thiol protons is concentration-independent, the H-bond is intramolecular . If shifts change, it is intermolecular (dimerization).

-

IR Spectroscopy Signatures

-

Free Amide (Solid/Polar):

appears at ~1660-1680 cm⁻¹. -

H-Bonded Amide (Non-polar):

shifts to lower frequencies (~1630-1650 cm⁻¹) due to the weakening of the C=O bond by the S-H interaction. -

S-H Stretch: A weak, broad band at ~2550 cm⁻¹ is diagnostic of the thiol form; its absence (with presence of C=S bands) would imply a thione, but in 2-MBA, the absence usually signals oxidation to the disulfide or BIT.

Experimental Protocols

Protocol A: Synthesis of 2-Mercaptobenzamide (Oxidation-Free)

Preventing the formation of BIT (Benzisothiazolinone) is the primary challenge.

Reagents: Thiosalicylic acid, Urea (or Ammonia), TCEP (Tris(2-carboxyethyl)phosphine).

-

Activation: React thiosalicylic acid with thionyl chloride (

) under inert atmosphere ( -

Amidation: Add concentrated aqueous ammonia at 0°C dropwise.

-

Reduction (Critical Step): The reaction initially yields a mixture of 2-MBA and BIT. Add 1.5 eq. TCEP-HCl in MeOH/Water (9:1) and stir for 2 hours at RT. TCEP selectively reduces the S-N bond of any formed BIT back to the open thiol-amide.

-

Isolation: Acidify to pH 4, extract with degassed Ethyl Acetate. Wash with brine containing 5% sodium ascorbate (antioxidant).

-

Storage: Store under Argon at -20°C.

Protocol B: Tautomer Trapping Assay

To determine if the Cyclic Tautomer is accessible for a specific derivative.

-

Reagent: Use 2-iodopropane as a soft alkylating agent.

-

Procedure: React 2-MBA derivative with 1.0 eq 2-iodopropane in Acetone (

base). -

Analysis:

-

S-Alkylation (Major): Product is 2-(isopropylthio)benzamide. Indicates Open/Closed form dominance.

-

O-Alkylation (Minor): Product is isopropyl 2-mercaptobenzimidate. Indicates Iminol tautomer access.

-

N-Alkylation (Cyclic): If N-isopropyl-benzisothiazolinone is observed (rare), it suggests the cyclic tautomer was trapped, though this usually requires oxidative conditions.

-

Drug Design Implications

Pharmacophore Modeling

When docking 2-MBA derivatives:

-

Do NOT dock only the linear, lowest-energy vacuum structure.

-

Force the planar, IMHB-stabilized conformation (S and O syn).

-

Set Constraints: Distance

= 2.8–3.2 Å; Angle

Covalent Inhibitor Design

If targeting a cysteine protease (e.g., Cathepsin):

-

The Cyclic Tautomer (Scheme 2.3) mimics the tetrahedral intermediate of peptide bond hydrolysis.

-

Electron-withdrawing groups (EWGs) at the 5-position of the benzene ring stabilize the thiolate, increasing acidity and reactivity toward the catalytic cysteine of the enzyme.

Mechanism of Action (Zinc Ejection)

Caption: The kinetic pathway of zinc ejection. The high affinity of the 2-MBA thiolate-amide chelate strips Zn²⁺ from the protein, leading to unfolding and loss of function.

References

-

Tautomeric Equilibrium in Heterocycles. Journal of Physical Chemistry A. (2021). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts." Link

-

Ring-Chain Tautomerism. Open Access Library Journal. (2017). "Ring-Chain Tautomerism of the Condensation Products of 2-Mercaptobenzohydrazide." Link

-

Synthesis & Oxidation. Journal of Organic Chemistry. (2023). "Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one." Link

-

Biological Application (HIV). Journal of Medicinal Chemistry. (2014). "Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7." Link

-

NMR Methodology. Journal of Medicinal Chemistry. (2016). "Quantification of free ligand conformational preferences by NMR and their relationship to the bioactive conformation." Link

potential pharmaceutical applications of 2-Sulfanylbenzamide

Technical Guide: Pharmaceutical Applications of 2-Sulfanylbenzamide

Executive Summary

2-Sulfanylbenzamide (CAS: 13114-60-8), also known as 2-mercaptobenzamide or thiosalicylamide, represents a privileged pharmacophore in medicinal chemistry. Its utility stems from the "ortho-effect"—the proximity of a nucleophilic thiol (-SH) and an electrophilic/H-bond donating amide (-CONH₂) group. This bifunctionality allows it to serve as a zinc-ejecting agent in antiviral therapies (specifically HIV), a bioactive scaffold for benzisothiazolinones (BITs), and a structural isostere for organoselenium antioxidants (Ebselen analogs).

This guide dissects the mechanistic underpinnings of these applications, providing validated protocols for synthesis and bio-assaying.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potential of 2-sulfanylbenzamide is dictated by its ability to undergo intramolecular cyclization and metal chelation.

-

The Nucleophilic Thiol: The sulfur atom at the ortho position is highly reactive toward soft electrophiles (e.g., Zinc ions, alkyl halides).

-

The Amide Anchor: The amide group provides hydrogen bond donors/acceptors essential for protein docking and facilitates heterocycle formation via N-S bond closure.

-

Redox Switch: The molecule can toggle between its reduced thiol form and oxidized disulfide or benzisothiazolone forms, acting as a redox sensor or modulator.

Therapeutic Application I: HIV-1 NCp7 Inhibition (Zinc Ejection)

The most advanced pharmaceutical application of 2-sulfanylbenzamide derivatives—specifically S-acyl-2-mercaptobenzamide thioesters (SAMTs) —is the targeting of the HIV-1 Nucleocapsid protein (NCp7).

The Mechanism: Zinc Ejection

NCp7 contains two highly conserved CCHC zinc fingers essential for viral RNA packaging and replication. Unlike viral enzymes (protease, reverse transcriptase), NCp7 is structural and highly conserved, making it resistant to mutation-driven drug resistance.

-

Prodrug Entry: The SAMT (or prodrug variant like Nipamovir) enters the cell.

-

Bioactivation: Cytosolic esterases or thiols cleave the protecting group, generating the free 2-sulfanylbenzamide species (thiolate anion).

-

Ligand Exchange: The thiolate nucleophile attacks the zinc-coordinated cysteine residues on the NCp7 zinc finger.

-

Ejection: The zinc ion is chelated by the benzamide or released, causing the protein to unfold (Apo-NCp7).

-

Viral Inactivation: The unfolded NCp7 cannot package viral RNA, rendering the virus non-infectious.

Pathway Visualization

Figure 1: Mechanism of HIV-1 inactivation via Zinc Ejection by 2-Sulfanylbenzamide derivatives.[1]

Therapeutic Application II: Benzisothiazolinone (BIT) Scaffold

2-Sulfanylbenzamide is the immediate precursor to 1,2-benzisothiazol-3(2H)-ones (BITs) via oxidative cyclization. While BIT is industrially known as a biocide, pharmaceutical derivatives function as:

-

Caspase Inhibitors: Regulating apoptosis in neurodegenerative diseases.

-

Platelet Aggregation Inhibitors: Modulating thrombosis pathways.

-

Antimicrobial Agents: Disrupting bacterial metabolic enzymes.

The transformation involves the formation of an S–N bond between the amide nitrogen and the thiol sulfur.

Synthesis Workflow

Figure 2: Oxidative cyclization pathway for the synthesis of the BIT scaffold.

Experimental Protocols

These protocols are designed for validation in a drug discovery context.

Protocol A: Green Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

Objective: To convert 2-sulfanylbenzamide into the bioactive BIT scaffold using a metal-free oxidative method.

Materials:

-

2-Sulfanylbenzamide (1.0 eq)

-

Hydrogen Peroxide (30% aq., 1.2 eq)

-

Solvent: Ethanol or Water

-

Catalyst (Optional): Iodine (

, 5 mol%)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-sulfanylbenzamide (1 mmol) in Ethanol (5 mL) in a round-bottom flask.

-

Addition: Add

catalyst (if using) followed by the slow, dropwise addition of -

Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The disappearance of the thiol spot indicates completion.

-

Quenching: Cool to room temperature. Add saturated sodium thiosulfate solution to quench excess oxidant.

-

Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate (

mL), dry over -

Purification: Recrystallize from ethanol/water to yield pure BIT.

Protocol B: In Vitro Zinc Ejection Assay (Fluorescence)

Objective: To quantify the ability of a 2-sulfanylbenzamide derivative to eject Zinc from a Zinc Finger peptide (NCp7 mimic).

Principle: The assay uses Trp37 fluorescence . The Zinc-bound form of NCp7 has intrinsic fluorescence. When Zinc is ejected and the protein unfolds or aggregates, the fluorescence intensity changes (typically quenches) or shifts. Alternatively, a zinc-binding fluorophore like PAR (4-(2-pyridylazo)resorcinol) can be used (PAR-Zn complex absorbs at 500nm).

Materials:

-

Recombinant NCp7 peptide (

in Tris buffer, pH 7.4). -

Test Compound (2-Sulfanylbenzamide derivative) in DMSO.

-

Zinc Indicator: PAR (

).

Step-by-Step Methodology:

-

Baseline: In a quartz cuvette or 96-well plate, add

of NCp7-Zn complex solution. Measure absorbance at 500 nm (if using PAR) or Fluorescence (Ex 280nm / Em 350nm for Trp). -

Titration: Add the Test Compound in increasing concentrations (

to -

Incubation: Incubate for 30 minutes at 37°C to allow ligand exchange.

-

Measurement:

-

Method A (PAR): Add PAR solution. If Zn is ejected, it binds PAR, forming a PAR-Zn complex with high absorbance at 500 nm.

-

Method B (Trp): Monitor the decay of Tryptophan fluorescence signal relative to DMSO control.

-

-

Data Analysis: Plot

or

Comparative Data: Chalcogen Isosteres

2-Sulfanylbenzamide is the sulfur isostere of Ebselen precursors. While Ebselen (Selenium) is a potent Glutathione Peroxidase (GPx) mimic, the Sulfur variants (BITs) exhibit distinct reactivity profiles.

| Feature | Sulfur Analog (BIT / 2-Sulfanylbenzamide) | Selenium Analog (Ebselen) |

| Atom Radius | Smaller (100 pm) | Larger (115 pm) |

| Nucleophilicity | Moderate | High |

| Oxidation Potential | Harder to oxidize | Easier to oxidize (GPx mimicry) |

| Primary Target | Zinc Fingers (NCp7), Cysteine Proteases | Peroxides (ROS), Free Radicals |

| Stability | High (Covalent S-N bond) | Moderate (Se-N bond labile) |

Insight: Researchers should utilize the Sulfur analog when targeting structural proteins (like HIV NCp7) where stable covalent modification or strong chelation is required, rather than catalytic redox cycling.

References

-

Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Source: ACS Pharmacology & Translational Science (2023). URL:[Link]

-

Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Source: Journal of Medicinal Chemistry (2026/2023). URL:[Link] (Note: Link directs to foundational work in this series by the same research groups).

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. Source: Molecules / PMC (2025). URL:[Link]

-

Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Source: Free Radical Biology and Medicine. URL:[Link]

Sources

The Catalytic and Electrochemical Conversion of 2-Sulfanylbenzamide to 1,2-Benzisothiazol-3(2H)-ones: A Mechanistic and Synthetic Guide

Executive Summary

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged pharmacophore in medicinal chemistry—serving as the structural core for atypical antipsychotics like ziprasidone and lurasidone—and a globally ubiquitous industrial biocide. For drug development professionals and process chemists, the most atom-economical and direct synthetic route to this heterocycle is the oxidative dehydrogenative cyclization of 2-sulfanylbenzamide (also known as 2-mercaptobenzamide).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we will dissect the chemical causality of N–S bond formation, compare modern catalytic and electrochemical methodologies, and provide self-validating experimental protocols designed for high-fidelity scale-up.

Chemical Causality & Mechanistic Pathways (The "Why")

The conversion of 2-sulfanylbenzamide to a benzisothiazolone requires the formation of an intramolecular N–S bond. Thermodynamically, this is a dehydrogenative coupling that necessitates the extrusion of two protons (2H⁺) and two electrons (2e⁻). The choice of oxidant and catalytic system dictates the pathway, the byproduct profile, and the scalability of the reaction.

Transition-Metal Aerobic Oxidation

In transition-metal-catalyzed systems (e.g., Mn, Cu, Co), the metal acts as a single-electron transfer (SET) shuttle, utilizing molecular oxygen (O₂) as the terminal, green oxidant 1. For example, Mn(OAc)₂ undergoes aerobic oxidation to a high-valent Mn(III) species. This active catalyst oxidizes the thiol group (–SH) of 2-sulfanylbenzamide to a highly reactive thiyl radical . Because the ortho-amide group is held in close spatial proximity, rapid intramolecular nucleophilic attack by the nitrogen lone pair onto the sulfur radical outcompetes intermolecular dimerization, driving the equilibrium toward the cyclized BIT product 2.

Electrochemical Dehydrogenative Cyclization

Electricity is increasingly recognized as a sustainable redox agent, replacing stoichiometric chemical oxidants. In an undivided electrochemical cell, anodic oxidation strips an electron from the thiol to generate the thiyl radical. Interestingly, unlike the metal-catalyzed route, the electrochemical pathway often proceeds via an intermediate disulfide dimer (intermolecular coupling). Subsequent anodic oxidation of this disulfide triggers the final intramolecular cyclization and deprotonation to yield the benzisothiazolone 1.

Mechanistic Visualization

The following diagram maps the logical flow of the electrochemical dehydrogenative cyclization, illustrating the transient intermediates that dictate the reaction's progression.

Electrochemical dehydrogenative cyclization pathway of 2-sulfanylbenzamide to benzisothiazolones.

Quantitative Data & Reaction Metrics

To select the appropriate methodology for your specific scale and regulatory requirements, consult the comparative metrics below:

| Synthetic Methodology | Catalyst / Additive | Primary Oxidant | Typical Yield | Green Metric / Primary Byproduct |

| Aerobic Oxidation (Mn) | Mn(OAc)₂ (1.0 mol%) | O₂ (0.3 MPa) | 90–99% | H₂O (High atom economy) |

| Electrochemical | (n-Bu)₄NBr (Electrolyte) | Anodic Current | 75–85% | H₂ (Non-hazardous, generated at cathode) |

| Industrial Peroxide | None | H₂O₂ (aq) | >90% | H₂O (Highly scalable, exothermic) |

| Aerobic Oxidation (Cu) | CuCl or Cu(I) salts | O₂ (Atmospheric) | 80–95% | H₂O (Requires ligand optimization) |

Self-Validating Experimental Protocols (The "How")

A robust protocol must contain internal feedback loops (In-Process Controls) to ensure the chemist can validate the reaction state in real-time.

Protocol A: Mn-Catalyzed Aerobic Oxidative Cyclization

Derived from optimized industrial and academic aerobic procedures 2, 3.

-

Reactor Charging: To a 250 mL pressure reactor, add 2-sulfanylbenzamide (100 mmol), Mn(OAc)₂ (1.0 mol%), and ethanol (160 mL).

-

Causality: Ethanol provides optimal solubility for the monomeric precursor while suppressing premature intermolecular aggregation.

-

-

Pressurization & Heating: Seal the reactor, purge the headspace with O₂, and pressurize to 0.2–0.3 MPa. Heat the mixture to 100–120 °C under vigorous stirring (800 rpm).

-

Causality: Elevated O₂ pressure overcomes the gas-liquid mass transfer limitation, ensuring the Mn(II)/Mn(III) catalytic cycle is never oxidant-starved.

-

-

In-Process Control (IPC): Monitor the pressure gauge. A steady pressure drop indicates active O₂ consumption. Maintain pressure via a regulator. After 8–10 hours, sample for HPLC analysis. The system validates itself when the precursor peak area drops below <0.5%.

-

Workup & Isolation: Cool to room temperature and safely vent residual O₂. Remove ethanol via rotary evaporation. Add 100 mL of deionized water and stir for 20 minutes.

-

Causality: Water acts as an anti-solvent, driving the quantitative precipitation of the hydrophobic 1,2-benzisothiazol-3(2H)-one. Filter and dry the white solid.

-

Protocol B: Electrochemical Dehydrogenative Cyclization

A modern, green-chemistry approach bypassing chemical oxidants 1.

-

Cell Assembly: Equip an undivided electrochemical cell with a Platinum (Pt) plate anode and a Nickel (Ni) plate cathode.

-

Causality: The undivided cell minimizes ohmic drop and simplifies scale-up. Pt is chosen for its high anodic stability, preventing electrode degradation during thiol oxidation.

-

-

Electrolyte Preparation: Dissolve 2-sulfanylbenzamide (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.2 equiv) in a suitable solvent.

-

Causality: TBAB serves a dual purpose: it provides essential ionic conductivity and acts as a redox mediator (via the Br⁻/Br₂ cycle) to facilitate indirect, milder oxidation at the anode.

-

-

Electrolysis: Apply a constant current (e.g., 10 mA/cm²) at room temperature.

-

Causality: Constant current ensures a predictable, steady rate of radical generation, preventing over-oxidation to sulfonic acids—a common failure mode when uncontrolled high potentials are applied.

-

-

Validation & Monitoring: Monitor the cell voltage. A stable voltage indicates steady-state electrolysis; a sudden spike warns of electrode passivation. Use TLC/GC-MS to track the reaction: you will observe the transient formation of the disulfide dimer, which subsequently converts to the cyclized product. Terminate electrolysis when the charge passes ~2.2 F/mol.

References

- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives.

- Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)2. Japan Science and Technology Agency (J-GLOBAL).

- 1,2-Benzisothiazol-3(2H)-one synthesis. ChemicalBook.

- Process for preparing 1,2-benzisothiazolin-3-one (WO2013060766A1).

Sources

- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)<sub>2</sub> | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Green Oxidative Cyclization of 2-Sulfanylbenzamide to 1,2-Benzisothiazol-3(2H)-one (BIT)

Executive Summary

This application note details the synthesis of 1,2-benzisothiazol-3(2H)-one (BIT), a critical isothiazolinone scaffold used widely as a biocide and a pharmacon (e.g., in the synthesis of atypical antipsychotics like Lurasidone).

While historical methods utilized corrosive chlorinating agents (e.g., chlorine gas, sulfuryl chloride) to activate the sulfur atom, this guide focuses on oxidative dehydrogenative cyclization . We present two protocols:

-

Method A (Process Scale): An aqueous, green chemistry approach using Hydrogen Peroxide (

). -

Method B (MedChem Scale): An Iodine (

) mediated cyclization for rapid library generation.

Scientific Background & Mechanism[1][2]

The Chemical Challenge

The transformation requires the formation of a Nitrogen-Sulfur (N-S) bond via the oxidative closure of 2-sulfanylbenzamide (also known as 2-mercaptobenzamide). The primary challenge is controlling the oxidation state of the sulfur. Over-oxidation can lead to sulfoxides or sulfones, while under-oxidation results in the formation of the disulfide dimer (2,2'-dithiodibenzamide).

Mechanistic Pathway

The reaction proceeds through an "activation-displacement" mechanism. The oxidant generates an electrophilic sulfur species (sulfenic acid or sulfenyl iodide), which is subsequently attacked by the amide nitrogen.

Key Insight: The disulfide dimer is often observed as an intermediate. In the presence of sufficient oxidant and base, the disulfide bond cleaves and cyclizes to form BIT.

Figure 1: Mechanistic pathway for the oxidative cyclization of 2-sulfanylbenzamide.[1]

Experimental Protocols

Method A: Aqueous Hydrogen Peroxide (Green Process)

Recommended for gram-to-kilogram scale synthesis. Eliminates organic solvents and halogenated byproducts.

Reagents & Equipment[2][1][3][4][5]

-

Precursor: 2-Sulfanylbenzamide (15.3 g, 100 mmol)

-

Base: Sodium Hydroxide (NaOH), 20% aqueous solution

-

Oxidant: Hydrogen Peroxide (

), 30% w/w aqueous solution -

Acid: Hydrochloric Acid (HCl), 37% (for workup)

-

Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel.

Step-by-Step Protocol

-

Dissolution: In the reaction vessel, charge 15.3 g of 2-Sulfanylbenzamide. Add 50 mL of 20% NaOH solution. Stir at room temperature until the solid completely dissolves (formation of sodium thiolate).

-

Note: The solution may turn slightly yellow.

-

-

Oxidant Addition: Cool the reaction mixture to 0–5 °C using an ice bath.

-

Reaction: Add 12 mL of 30%

dropwise over 30 minutes.-

Critical Process Parameter (CPP): Maintain internal temperature < 20 °C. The reaction is exothermic.

-

-

Completion: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC.

-

Workup: Cool the mixture back to 10 °C. Slowly acidify with conc. HCl to pH 2–3.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Iodine-Mediated Cyclization (MedChem)

Recommended for small-scale library synthesis or when strictly anhydrous conditions are preferred.

Reagents

-

Precursor: 2-Sulfanylbenzamide (153 mg, 1 mmol)

-

Oxidant: Iodine (

) (254 mg, 1.0 equiv) -

Base: Potassium Carbonate (

) (2 equiv) or Triethylamine -

Solvent: Ethanol or DMSO

Step-by-Step Protocol

-

Setup: Dissolve 2-Sulfanylbenzamide in Ethanol (5 mL).

-

Activation: Add

(276 mg, 2 mmol) and stir for 10 minutes. -

Cyclization: Add Iodine (

) in one portion. The dark color of iodine will fade as it is consumed. -

Reflux: Heat the mixture to reflux (78 °C) for 1–2 hours.

-

Quench: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (

) to quench excess iodine (solution turns from brown/yellow to clear). -

Extraction: Evaporate ethanol, dilute with water, and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organics over

and concentrate. Recrystallize from Ethanol/Water if necessary.

Analytical Validation & Specifications

To ensure the protocol is "self-validating," compare your isolated product against these standard physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | White to light yellow powder | Dark orange indicates oxidation impurities. |

| Melting Point | 154 – 158 °C | Sharp range indicates high purity. |

| (400 MHz, | ||

| Solubility | Soluble in DMSO, MeOH, DCM | Sparingly soluble in cold water. |

| HPLC Purity | > 97% (Area %) | Main impurity is usually the disulfide dimer. |

Process Workflow Diagram:

Figure 2: Operational workflow for the aqueous peroxide synthesis method.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Disulfide Formation: If the reaction stops at the disulfide stage (2,2'-dithiodibenzamide), it indicates insufficient oxidant or insufficient reaction time.

-

Correction: Add an additional 0.2 eq of

and heat gently to 40 °C.

-

-

Colored Impurities: A deep yellow/orange color often indicates the formation of sulfoxides or iodine retention (in Method B).

-

Correction: Wash the final solid thoroughly with cold water (Method A) or thiosulfate solution (Method B). Recrystallization from ethanol is effective.

-

Safety Considerations

-

Hydrogen Peroxide: 30%

is a strong oxidizer. Contact with metal catalysts or organic solvents can cause rapid decomposition. Always add slowly to the reaction. -

Sensitization: BIT is a known skin sensitizer.[6] Handle all solids in a fume hood and wear nitrile gloves.

References

-

Patent: Bevinakatti, H. S., et al. (2013). Process for preparing 1,2-benzisothiazolin-3-one. WO2013060766A1. Link

-

Mechanism & Synthesis: Wang, M., et al. (2012).[2] Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones. The Journal of Organic Chemistry, 77(10), 4917–4923. Link

-

Physical Properties: National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 17520, Benzisothiazolinone. Link

-

Iodine Catalysis: Ceylan, M., et al. (2012).[8] Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives. Records of Natural Products, 6(3). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US20130109864A1 - Process for preparing 1,2-benzoisothiazoline-3-one - Google Patents [patents.google.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. rsc.org [rsc.org]

- 6. 1,2-Benzisothiazol-3(2H)-one CAS#: 2634-33-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

Application Note: Advanced Oxidative Cyclization Protocols for 2-Mercaptobenzamide to 1,2-Benzisothiazol-3(2H)-ones

Introduction & Scientific Rationale

1,2-Benzisothiazol-3(2H)-one (BIT) and its derivatives represent a highly privileged class of heterocycles, functioning as critical structural motifs in medicinal chemistry (e.g., ebselen analogues, caspase inhibitors) and as broad-spectrum industrial biocides [1]. The foundational step in constructing the isothiazolone core relies on the intramolecular oxidative N–S bond formation of 2-mercaptobenzamides.

Historically, this transformation required stoichiometric amounts of harsh, environmentally damaging oxidants such as halogens or hypervalent iodine. However, modern synthetic and industrial demands necessitate greener, highly efficient, and scalable protocols. This application note synthesizes field-proven methodologies for the oxidative cyclization of 2-mercaptobenzamides, detailing the causality behind experimental choices across three distinct paradigms: industrial peroxide oxidation, transition-metal-catalyzed aerobic oxidation, and electrochemical dehydrogenative cyclization.

Mechanistic Pathways & Causality Analysis

The central thermodynamic challenge in synthesizing benzisothiazolones is the selective dehydrogenative coupling of the sulfhydryl (–SH) and amide (–NH2) groups without triggering over-oxidation to sulfonates or intermolecular disulfide dimerization.

-

Peroxide-Mediated Oxidation (Industrial Standard): Utilizing aqueous hydrogen peroxide on the sodium salt of 2-mercaptobenzamide ensures the thiolate is highly nucleophilic. H₂O₂ directly oxidizes the sulfur atom, facilitating rapid intramolecular nucleophilic attack by the amide nitrogen. This method is highly scalable, yielding water as the sole byproduct [3].

-

Aerobic Transition-Metal Catalysis: Earth-abundant metal catalysts, such as Mn(II) or Co(II), enable a radical-mediated pathway under an O₂ atmosphere. The metal is oxidized by O₂ to a higher oxidation state (e.g., Mn(III)), which then undergoes single-electron transfer (SET) with the thiol to generate a highly reactive thiyl radical. Subsequent intramolecular nucleophilic attack by the N–H bond on this radical intermediate, followed by further oxidation and deprotonation, establishes the N–S bond [1, 2].

-

Electrochemical Dehydrogenative Cyclization: This reagent-free approach utilizes anodic oxidation. When paired with a redox mediator like tetrabutylammonium bromide ((n-Bu)₄NBr), the bromide is oxidized at the anode to active bromine species. These species selectively oxidize the thiol group in situ, driving cyclization while hydrogen gas evolves safely at the cathode [1].

Mechanistic pathway of metal-catalyzed aerobic oxidative cyclization via thiyl radical.

Quantitative Protocol Comparison

To assist in selecting the appropriate methodology for specific research or production scales, the quantitative metrics of the three protocols are summarized below:

| Protocol | Primary Oxidant / Catalyst | Solvent System | Typical Yield | Reaction Time | Environmental Impact |

| A. Industrial Peroxide | H₂O₂ (Aqueous 8-30 wt%) | Water / NaOH | >90% | 1 - 2 h | Low (Water byproduct) |

| B. Aerobic Catalysis | O₂ / Mn(OAc)₂ (5 mol%) | DMF or Water | 85 - 95% | 6 - 12 h | Very Low (Earth-abundant metal) |

| C. Electrochemical | Anodic Oxidation (10 mA) | MeCN / Water | 75 - 88% | 3 - 5 h | Excellent (Reagent-free, H₂ byproduct) |

Detailed Experimental Protocols

Protocol A: Industrial-Scale Peroxide Oxidation

Optimized for high-throughput synthesis and industrial scale-up [3].

-

Salt Formation: Suspend 2-mercaptobenzamide (10.0 mmol) in 15 mL of distilled water. Slowly add an aqueous solution of NaOH (11.0 mmol, 1.1 eq). Rationale: Deprotonation forms the highly nucleophilic sodium thiolate salt, which dramatically accelerates the subsequent oxidation step.

-

Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Rationale: The addition of peroxide is highly exothermic; strict thermal control prevents the over-oxidation of the thiol to sulfinic/sulfonic acids.

-

Oxidation: Dropwise add 8–30 wt% aqueous H₂O₂ (10.5 mmol, 1.05 eq) over 30 minutes, maintaining the internal temperature below 15 °C.

-

Cyclization: Remove the ice bath and stir the mixture for 1 hour at room temperature to ensure complete cyclization.

-

Isolation: Acidify the mixture to pH 4-5 using dilute HCl (1M) to precipitate the 1,2-benzisothiazol-3(2H)-one product. Filter the white/pale-yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Aerobic Mn(OAc)₂-Catalyzed Cyclization

Optimized for green chemistry applications utilizing transition-metal catalysis [2].

-

Reaction Setup: Charge an oven-dried Schlenk tube with 2-mercaptobenzamide (1.0 mmol) and Mn(OAc)₂ (0.05 mmol, 5 mol%) as the catalyst.

-

Solvent Addition: Add 3 mL of DMF (or water, depending on the lipophilicity of the substrate derivatives) to the reaction vessel.

-

Atmosphere Exchange: Purge the vessel with O₂ gas three times and maintain a strict O₂ atmosphere using a double-layered balloon. Rationale: O₂ serves as the terminal oxidant, driving the Mn(II)/Mn(III) catalytic cycle.

-

Thermal Activation: Heat the mixture to 80 °C and stir for 8 hours. Rationale: Elevated temperatures provide the activation energy required for the single-electron transfer from the Mn(III) intermediate to the thiol.

-

Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL) to remove DMF and metal traces. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol C: Electrochemical Dehydrogenative Cyclization

Optimized for late-stage functionalization and reagent-free synthesis [1].

Electrochemical cell setup for reagent-free dehydrogenative N-S bond formation.

-

Cell Preparation: Equip a 20 mL undivided electrochemical cell with a graphite rod anode and a platinum plate cathode (1.0 cm × 1.0 cm).

-

Electrolyte/Mediator Solution: Dissolve 2-mercaptobenzamide (1.0 mmol) and (n-Bu)₄NBr (0.2 mmol, 20 mol%) in 10 mL of a MeCN/H₂O (9:1 v/v) solvent mixture. Rationale: (n-Bu)₄NBr acts dually as a supporting electrolyte to ensure conductivity and as a redox mediator (generating active bromine species in situ).

-

Electrolysis: Perform constant-current electrolysis at 10 mA at room temperature. The active bromine selectively oxidizes the thiol group, while protons are reduced at the cathode to generate H₂ gas.

-

Monitoring: Monitor the reaction via TLC (Thin-Layer Chromatography) until complete consumption of the starting material is observed (typically 3.5 to 4.5 hours).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over MgSO₄, and purify by silica gel chromatography to isolate the pure benzisothiazolone.

References

[1] Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]